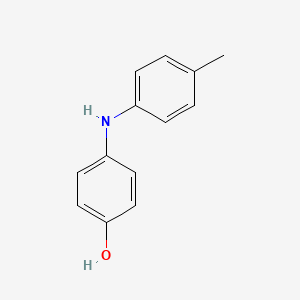

p-(p-Toluidino)phenol

Description

Contextualization and Clarification of Nomenclature

The nomenclature surrounding this compound can be ambiguous, leading to potential confusion in academic and commercial literature. The systematic IUPAC name for the compound with CAS number 61537-49-3 is 3-(4-methylanilino)phenol . wikipedia.org However, it is frequently referred to by several common synonyms.

The term "p-Toluidino" refers to the 4-methylanilino group. When this group is attached to a phenol (B47542), the position on the phenol ring must be specified. In this case, the attachment is at the 3-position (or meta position). Therefore, the name m-(p-Toluidino)phenol is often used and correctly describes the isomeric structure. nih.govcymitquimica.comchemicalbook.com The user-provided subject "p-(p-Toluidino)phenol" would incorrectly imply substitution at the 4-position of the phenol ring, which corresponds to a different chemical entity. Another common synonym found in the literature is 3-(p-Tolylamino)phenol . nih.govcymitquimica.comcymitquimica.com

To ensure clarity, this article will primarily use the IUPAC name, while acknowledging the common synonyms where appropriate.

Table 1: Nomenclature for CAS 61537-49-3

| Name Type | Name |

|---|---|

| IUPAC Name | 3-(4-methylanilino)phenol |

| Common Synonym | m-(p-Toluidino)phenol |

| Common Synonym | 3-(p-Tolylamino)phenol |

| Other Synonym | 3-Hydroxy-4'-methyldiphenylamine |

| Other Synonym | N-(3-Hydroxyphenyl)-4-toluidine |

Table 2: Physicochemical Properties of 3-(4-Methylanilino)phenol

| Property | Value |

|---|---|

| CAS Number | 61537-49-3 wikipedia.org |

| Molecular Formula | C₁₃H₁₃NO wikipedia.org |

| Molecular Weight | 199.25 g/mol wikipedia.org |

| Melting Point | 82 °C chemicalbook.com |

| Boiling Point | 358.9±17.0 °C (Predicted) chemicalbook.com |

| Density | 1.170±0.06 g/cm³ (Predicted) chemicalbook.com |

| Appearance | Pale Orange to Pale Grey Solid chemicalbook.com |

Historical Context and Early Investigations of Substituted Anilino-Phenol Systems

The study of anilino-phenol systems is rooted in the broader history of diarylamine chemistry. Diphenylamine (B1679370), the parent structure of 3-(4-methylanilino)phenol, was first identified in 1864 by A. W. Hofmann among the distillation products of aniline-based dyes. wikipedia.orgwikiwand.com Its first intentional synthesis followed shortly after, marking the beginning of investigations into this class of compounds. wikipedia.org

The development of synthetic routes to substituted diarylamines, including those with hydroxyl groups, was significantly advanced by the Ullmann condensation , first reported in the early 1900s. magtech.com.cnwikipedia.org This reaction, which traditionally uses a copper catalyst to couple an aryl halide with an alcohol, amine, or thiol, provided a foundational method for creating the C-N and C-O bonds necessary to build anilino-phenol structures. magtech.com.cnproquest.com The specific variant for C-N bond formation, often called the Goldberg reaction, was reported in 1906 and involved the reaction of an aniline (B41778) with an aryl halide. wikipedia.orgwikidoc.org These early, albeit harsh, reaction conditions (often requiring high temperatures) paved the way for the synthesis of complex aromatic amines and phenols. magtech.com.cn More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have been developed, offering milder and more efficient routes to these structures. wikipedia.orgopenochem.org

Contemporary Research Directions and Academic Significance of 3-(4-Methylanilino)phenol

The primary academic and industrial significance of 3-(4-methylanilino)phenol lies in its role as a crucial precursor in pharmaceutical synthesis. It is a key intermediate in the manufacture of phentolamine (B1677648) , a non-selective alpha-adrenergic antagonist used to treat hypertensive crises. google.comnih.govdrugbank.com The synthesis of phentolamine involves the reaction of 3-(4-methylanilino)phenol with 2-(chloromethyl)-4,5-dihydro-1H-imidazole (chloromethylimidazoline hydrochloride). google.com

Beyond this specific application, contemporary research into the broader class of anilino-phenols focuses on their potential as bioactive agents. Studies on the structure-activity relationships of phenolic and aniline compounds have highlighted their antioxidant properties. researchgate.netnih.govresearchgate.net The presence of both a phenolic hydroxyl group (an effective hydrogen atom donor) and an aniline-type nitrogen atom allows these molecules to act as radical scavengers. researchgate.netnih.gov Research has shown that anilines can be as effective as phenols in scavenging certain reactive oxygen species, with the specific activity depending on the substitution pattern on the aromatic rings. nih.gov

Interdisciplinary Research Implications within Organic and Materials Chemistry

The structural motif of 3-(4-methylanilino)phenol has implications that extend beyond medicinal chemistry into the realm of materials science.

Polymer Chemistry: The constituent parts of the molecule, aniline and phenol, are known monomers for producing conductive and thermosetting polymers, respectively. Research has demonstrated that aniline and phenol can be copolymerized to create materials, poly(aniline-co-phenol), with unique thermal and morphological properties. iaea.orgjcsp.org.pk The study of such copolymers is relevant for developing new functional materials with tailored characteristics. iaea.org

Dyes and Photophysics: Diphenylamine derivatives are a well-established class of compounds used in dyes and as redox indicators. wikipedia.org The electronic properties of the diphenylamine core can be tuned by substituents, leading to changes in color and photophysical behavior. rsc.orgresearchgate.net Research into substituted diphenylamines, structurally related to 3-(4-methylanilino)phenol, explores their fluorescence properties for applications in sensors and organic light-emitting diodes (OLEDs). rsc.orgbgsu.edu These studies show that the position of substituents significantly influences the intramolecular charge transfer (ICT) characteristics, which dictates their emission properties in different environments. rsc.orgresearchgate.net

Antioxidants for Materials: Hindered phenols and aromatic amines are widely used as antioxidants to protect organic materials like polymers and lubricants from degradation. google.com The anilino-phenol structure combines features of both classes, suggesting potential applications as stabilizers for various organic substrates. google.com

Structure

3D Structure

Properties

CAS No. |

29813-87-4 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(4-methylanilino)phenol |

InChI |

InChI=1S/C13H13NO/c1-10-2-4-11(5-3-10)14-12-6-8-13(15)9-7-12/h2-9,14-15H,1H3 |

InChI Key |

PJCNSVHWHHVSMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)O |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)O |

Other CAS No. |

29813-87-4 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 3 4 Methylanilino Phenol

Established Chemical Synthesis Pathways for Anilino-Phenol Scaffolds

Traditional methods for the synthesis of anilino-phenol derivatives have laid the groundwork for accessing these valuable molecular structures. These approaches often involve direct reactions or multi-step sequences that have been refined over time.

Direct Amination Approaches for Anilino-Phenol Derivatives

Direct amination of phenols represents a straightforward route to anilino-phenols. This typically involves the reaction of a phenol (B47542) with an amine in the presence of a catalyst or under specific reaction conditions. For instance, the synthesis of m-(p-Toluidino)phenol can be achieved by reacting p-toluidine (B81030) with resorcinol (B1680541) in the presence of p-chlorobenzene sulfonic acid. chembk.com While effective, these methods can sometimes require high temperatures and may be limited in substrate scope. livescience.io Recent advancements have focused on developing metal-free direct amination procedures using specific aminating reagents, offering a versatile route to a wide range of arylamines. thieme-connect.com Another approach involves the liquid-phase amination of phenols to anilines using catalysts like palladium on carbon (Pd/C), which has shown high selectivity and yields. rsc.org

Electrophilic Aromatic Substitution Reactions in Synthesis

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry and can be applied to the synthesis of anilino-phenol derivatives. wikipedia.org In this context, either the phenol or the aniline (B41778) can act as the nucleophilic aromatic ring that is attacked by an electrophile. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups, making the aromatic rings of phenols and anilines highly reactive towards electrophiles. libretexts.orgchemistrysteps.com This high reactivity can sometimes lead to multiple substitutions, which may necessitate the use of protecting groups to control the reaction's outcome. libretexts.org For example, the reactivity of aniline can be moderated by acetylation to form acetanilide, allowing for more controlled substitution. makingmolecules.com The choice of which component acts as the nucleophile and which is transformed into the electrophile will dictate the specific synthetic strategy.

Diazotization and Subsequent Hydrolysis Routes

A classic and reliable method for preparing phenols from anilines involves diazotization followed by hydrolysis. quora.comaskfilo.com This two-step process begins with the treatment of a primary aromatic amine, such as p-toluidine, with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures, to form a diazonium salt. quora.comaskfilo.comuobaghdad.edu.iq These diazonium salts are versatile intermediates. lkouniv.ac.in The subsequent hydrolysis of the diazonium salt, usually by warming the solution, replaces the diazonium group with a hydroxyl group, yielding the corresponding phenol. askfilo.comuobaghdad.edu.iq This method is known for its simplicity and effectiveness. uobaghdad.edu.iq A variation of this approach involves a two-phase system (e.g., cyclopentyl methyl ether and water) for the hydrolysis of diazonium salts, which has been shown to produce high yields of phenols with minimal tar formation. researchgate.net For the synthesis of p-(p-Toluidino)phenol, a related azo compound, 4-(4-Methylphenylazo)phenol, can be synthesized by reacting p-toluidine with phenol after diazotization. chemicalbook.com

Catalytic Approaches in C-N Bond Formation for Anilino-Phenol Derivatives

Modern synthetic chemistry has increasingly turned to catalytic methods to form C-N bonds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-Catalyzed Reductive Coupling of Phenols and Anilines

Palladium-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation. A notable development is the palladium-catalyzed reductive coupling of phenols with anilines. nih.govnih.gov This method allows for the direct coupling of these two components, often using a hydrogen donor like sodium formate, to produce substituted cyclohexylamines in good to excellent yields. nih.govrsc.orgrsc.org A proposed mechanism for this reaction involves the initial reduction of the phenol to a cyclohexanone, which then undergoes condensation with the aniline to form an imine intermediate. Subsequent reduction of this imine yields the final cyclohexylaniline product. rsc.org This approach avoids the use of hazardous pressurized hydrogen gas and represents a significant advancement in the synthesis of N-aryl compounds. nih.govrsc.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd/C, Sodium Formate | Phenol, Aniline | Cyclohexylaniline | Moderate to Excellent | nih.gov |

| Pd/C, Sodium Formate | Substituted Phenols, Substituted Anilines | Substituted Cyclohexylamines | Good to Excellent | rsc.orgmcgill.ca |

Development of Novel Catalytic Systems for Anilino-Phenol Synthesis

The quest for more efficient and sustainable synthetic methods has driven the development of novel catalytic systems for C-N bond formation. Researchers have explored various transition metal catalysts, including those based on copper and rhodium. Copper-catalyzed Ullmann-type reactions, for example, have a long history in the formation of C-N and C-O bonds and continue to be refined with new ligands and reaction conditions. nih.gov More recently, rhodium-catalyzed amination of phenols with amines has emerged as a direct and redox-neutral approach to synthesizing anilines, with water as the only byproduct. organic-chemistry.orgacs.org This method leverages the ability of the rhodium catalyst to facilitate the otherwise difficult keto-enol tautomerization of phenols, enabling their condensation with amines. organic-chemistry.org Furthermore, novel copper(II) complexes have been developed to catalyze C-N bond formation between N-nucleophiles and diazo compounds. mdpi.com The development of photocatalytic systems, such as those using uranyl catalysts, has also shown promise in activating C-N bonds in anilines for their conversion to phenols. oup.com These innovative catalytic strategies are expanding the toolbox for the synthesis of anilino-phenols and other valuable N-aryl compounds.

| Catalyst | Reaction Type | Key Features |

| Rhodium complexes | Direct amination of phenols | Redox-neutral, water as the sole byproduct. organic-chemistry.orgacs.org |

| Copper complexes | Ullmann-type couplings, amination with diazo compounds | Versatile for C-N, C-O, and C-S bond formation. nih.govmdpi.com |

| Uranyl photocatalysts | C-N bond activation in anilines | Enables conversion of anilines to phenols under ambient conditions. oup.com |

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, this translates to the development of methodologies that are more environmentally benign, efficient, and sustainable.

One of the key areas of focus is the use of catalytic processes, which reduce the generation of stoichiometric waste. The Buchwald-Hartwig amination is a prime example of a catalytic method that offers a greener alternative to classical SNAr reactions, which often require harsh conditions and generate significant amounts of waste. libretexts.org Research in this area is focused on developing more active and stable catalysts that can be used at lower loadings and are potentially recyclable.

The use of greener solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. Research into the use of water, supercritical fluids, or bio-based solvents for amination reactions is an active area of investigation. For instance, the development of water-soluble catalysts could allow these reactions to be carried out in aqueous media, significantly reducing their environmental impact.

Solvent-free reactions represent an ideal green chemistry approach. The reductive amination of o-vanillin with p-toluidine can be carried out as a solid-state reaction by grinding the two solids together, eliminating the need for a solvent entirely. labflow.comchegg.com While this specific example does not directly yield this compound, the principle of solvent-free synthesis is a valuable strategy.

The use of renewable feedstocks is a cornerstone of sustainable chemistry. Lignin, a major component of biomass, is a rich source of phenolic compounds. The catalytic reductive amination of lignin-derived phenolics is being explored as a sustainable pathway to produce valuable aromatic amines. rsc.org This approach has the potential to reduce our reliance on fossil fuel-based starting materials.

The following table highlights some green chemistry approaches relevant to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of palladium catalysts in Buchwald-Hartwig amination. libretexts.org | Reduced waste, milder reaction conditions, higher efficiency. |

| Alternative Solvents | Exploring reactions in water or other benign solvents. | Reduced environmental impact, improved safety. |

| Solvent-Free Reactions | Solid-state synthesis by grinding reactants. labflow.comchegg.com | Elimination of solvent waste, potential for simplified workup. |

| Renewable Feedstocks | Utilizing lignin-derived phenolics as starting materials. rsc.org | Reduced reliance on fossil fuels, more sustainable production. |

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired level of purity for its intended application. For this compound, a crystalline solid, several standard laboratory techniques can be employed.

Crystallization:

Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain dissolved or insoluble at all temperatures. For this compound, which is described as needle-like or triangular crystals from benzene (B151609)/gasoline, a mixed solvent system may be effective. chembk.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Chromatography:

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, a silica (B1680970) gel column is commonly used. The crude product is dissolved in a small amount of solvent and loaded onto the column. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the desired product from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Extraction:

Liquid-liquid extraction can be used as an initial purification step to remove certain types of impurities. For example, if the reaction mixture contains acidic or basic impurities, they can be removed by washing an organic solution of the product with an aqueous solution of a base or an acid, respectively. Given that this compound has both a phenolic hydroxyl group (acidic) and an amino group (basic), careful control of the pH during an extractive workup is necessary to avoid loss of the product.

A summary of purification techniques is provided in the table below:

| Purification Method | Principle | Application for this compound |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | A primary method for obtaining high-purity crystalline this compound. chembk.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Effective for separating the product from closely related impurities. |

| Extraction | Differential solubility of components in two immiscible liquid phases. | Useful for removing acidic or basic impurities from the crude product. |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 4 Methylanilino Phenol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in p-(p-Toluidino)phenol.

The FT-IR spectrum of a molecule like this compound is expected to show distinct absorption bands. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3550 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine is expected in the 3300-3400 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the C-O stretching of the phenol (B47542) group is anticipated around 970-1250 cm⁻¹. libretexts.org

In a related Schiff base derivative, (E)-2-((p-tolylimino)methyl)phenol, the C=N stretch is observed at approximately 1610 cm⁻¹, and the O-H stretch is seen around 3400 cm⁻¹. For polymers containing p-toluidine (B81030), FT-IR analysis is also used to confirm the presence of key functional groups. asianpubs.org

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions and the extent of conjugation within the this compound molecule. The presence of two aromatic rings linked by an amino group, along with a hydroxyl substituent, leads to characteristic absorption bands.

Generally, phenols exhibit absorption maxima around 270-280 nm. For instance, phenol itself shows an absorption maximum at 270.75 nm in cyclohexane (B81311). photochemcad.com The parent compound, p-toluidine, has absorption maxima at 237 nm and 293 nm in isooctane. nih.gov

For this compound, the electronic spectrum is influenced by both the phenol and the p-toluidine moieties. The spectrum of a related Schiff base, (E)-2-((p-tolylimino)methyl)phenol, shows absorption bands at approximately 310 nm (π→π) and 400 nm (n→π), which are attributed to enol-keto tautomerism. In polymeric systems involving p-toluidine and o-aminophenol, UV-Vis spectroscopy is employed to study the electronic absorption spectra of the doped polymers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the proton of the phenolic -OH group is expected to appear as a broad singlet in the range of 4-7 ppm. libretexts.org The aromatic protons will resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The methyl protons of the tolyl group would give a singlet at approximately 2.2-2.4 ppm. The N-H proton signal would also be present, its chemical shift being dependent on solvent and concentration. For a related compound, 3-ethylamino-4-methylphenol, the aromatic protons appear in distinct regions, and the methyl group protons are also identifiable. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group in phenols typically resonates in the range of 150-160 ppm. chemicalbook.com The carbons of the aromatic rings will have signals between 110 and 150 ppm. The methyl carbon of the p-toluidine moiety is expected to appear at a more upfield chemical shift, around 20-22 ppm. For p-toluidine itself, the methyl carbon signal is at 20.60 ppm. rsc.org

The following table summarizes the expected chemical shifts for this compound based on data from related compounds.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad singlet) libretexts.org | - |

| Aromatic C-H | 6.5 - 8.0 libretexts.org | 110 - 150 |

| -CH₃ | ~2.2 - 2.4 (singlet) | ~20 - 22 |

| N-H | Variable | - |

| Aromatic C-OH | - | ~150 - 160 chemicalbook.com |

| Aromatic C-N | - | Variable |

| Aromatic C-CH₃ | - | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular weight of this compound (C₁₃H₁₃NO) is 199.25 g/mol . nih.gov

The mass spectrum of phenols often shows a prominent molecular ion peak. libretexts.org Fragmentation of alcohols and phenols can occur through α-cleavage and dehydration. libretexts.org For this compound, fragmentation might involve the loss of the methyl group or cleavage of the C-N bond. In the mass spectrum of methanesulfinanilide, a related compound, the base peak corresponds to the formation of the anilide ion. cdnsciencepub.com Tandem mass spectrometry (MS/MS) can provide further structural details by analyzing the fragmentation of selected ions. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

In other phenol derivatives, hydrogen bonding can dominate the packing, leading to the formation of chains of molecules. rsc.org The conformation of such molecules in the solid state is often influenced by crystal packing effects, including edge-to-face interactions. rsc.org X-ray diffraction studies on various benzene (B151609) and cyclohexane derivatives, including p-toluidine, have been used to investigate the semi-orderly arrangement of molecules in the liquid state. uni.edu

Morphological and Surface Characterization Techniques (SEM, PXRD) on Related Polymeric Systems

Scanning electron microscopy (SEM) and powder X-ray diffraction (PXRD) are key techniques for characterizing the morphology and crystallinity of polymeric materials derived from or related to this compound.

In studies of copolymers of p-toluidine and o-aminophenol, SEM is used to investigate the surface morphology of the polymer films. asianpubs.orgresearchgate.net PXRD analysis helps in assessing the crystalline nature of these polymers. asianpubs.orgresearchgate.net For example, the PXRD pattern of poly-p-toluidine (PpTO) can be used to characterize its structure. researchgate.net These techniques provide crucial information on how the polymerization conditions and monomer ratios affect the final properties of the resulting materials. researchgate.net

Thermal Analysis for Stability and Decomposition Pathways (TGA-DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability and decomposition behavior of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 4 Methylanilino Phenol

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

The phenol (B47542) and anilino moieties are strong activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org In 3-(4-Methylanilino)phenol, the hydroxyl group at position 1 and the anilino group at position 3 create a complex regiochemical landscape. The hydroxyl group strongly activates the ortho positions (2 and 6) and the para position (4). The anilino group, also a potent activator, directs to its ortho positions (2 and 4) and its para position (6).

The concerted activation from both groups makes the aromatic ring highly nucleophilic and susceptible to electrophilic attack. youtube.com The positions ortho and para to the powerful hydroxyl group are particularly activated. youtube.com Specifically, positions 2, 4, and 6 are all activated by at least one of these directing groups. The synergistic effect of both groups makes these positions highly favorable for substitution. The rate of electrophilic aromatic substitution is significantly increased due to the presence of these electron-donating groups. vanderbilt.edu

The general mechanism for electrophilic aromatic substitution proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the arenium ion is a key factor in determining the reaction's regioselectivity and rate. For ortho and para attacks, the positive charge in one of the resonance structures of the arenium ion can be delocalized onto the oxygen of the hydroxyl group and the nitrogen of the anilino group, providing significant stabilization. libretexts.org

| Position | Activating Group(s) | Predicted Reactivity |

| 2 | Ortho to -OH, Ortho to -NHR | Highly Favorable |

| 4 | Para to -OH, Ortho to -NHR | Highly Favorable |

| 5 | Meta to -OH, Meta to -NHR | Unfavorable |

| 6 | Ortho to -OH, Para to -NHR | Highly Favorable |

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-(4-Methylanilino)phenol

Kinetically, the presence of two strong activating groups significantly lowers the activation energy for the formation of the arenium ion, leading to faster reaction rates compared to benzene (B151609) or monosubstituted phenols and anilines. youtube.comvanderbilt.edu

Diazotization and Subsequent Derivatization Reactions

The primary aromatic amine functionality in the toluidine portion of 3-(4-Methylanilino)phenol can undergo diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. slideshare.netbyjus.com The resulting diazonium salt is a versatile intermediate that can be used in a variety of derivatization reactions. researchgate.netresearchgate.net

A key subsequent reaction is azo coupling, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as another molecule of 3-(4-Methylanilino)phenol or a different phenol or aniline (B41778), to form an azo compound. nih.govcuhk.edu.hk These azo compounds are often highly colored and are used as dyes. plantarchives.org The coupling reaction with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is performed in weakly acidic media. unb.ca

The general scheme for the diazotization of an aromatic amine and subsequent azo coupling is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

In the case of 3-(4-Methylanilino)phenol, the diazotization would occur on the primary amine of a precursor like p-aminotoluidine, which would then be coupled with phenol to synthesize the target molecule. Alternatively, if a primary amine were present on the phenolic ring, it could be diazotized. The secondary amine in 3-(4-Methylanilino)phenol itself does not undergo diazotization in the same manner as a primary amine.

Oxidation and Reduction Pathways of the Anilino-Phenol Moiety

The phenol and anilino groups are susceptible to oxidation. ucalgary.ca Phenols can be oxidized to quinones, and this process is often facilitated by the presence of electron-donating groups on the ring. youtube.com The oxidation of phenols can proceed through a one-electron, one-proton transfer. uc.pt Common oxidizing agents for phenols include chromic acid and silver oxide. ucalgary.ca The oxidation of p-substituted phenols has been studied electrochemically, showing that electron-donating substituents can facilitate the degradation of the molecule. nih.gov

The anilino moiety is also prone to oxidation. The oxidation of anilines can lead to the formation of radical cations, which can then undergo further reactions such as dimerization. rsc.org

Reduction reactions of the anilino-phenol moiety itself are less common as the aromatic rings are electron-rich. However, if nitro groups were introduced onto the aromatic rings through electrophilic nitration, these could be readily reduced to amino groups. The catalytic reduction of aromatic nitro compounds is a well-established process, often employing reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal catalyst. nih.govnih.gov This process can sometimes lead to intermediates such as phenylhydroxylamines. mdpi.comresearchgate.net

Mechanisms of Radical Formation and Dimerization during Electrochemical Processes

The electrochemical oxidation of phenols and anilines is a well-documented process that often involves the formation of radical intermediates. rsc.org For phenols, electrochemical oxidation can lead to the formation of phenoxy radicals. uc.pt These radicals can then couple to form dimers or polymerize on the electrode surface. mdpi.com The initial oxidation of anilines also generates radical cations. rsc.org

In the case of 3-(4-Methylanilino)phenol, electrochemical oxidation would likely initiate at the anilino or phenol group, depending on their relative oxidation potentials. The oxidation of anilines and phenols often leads to the formation of dimers through radical coupling. rsc.org These dimers are themselves often electroactive and can be oxidized at lower potentials than the parent molecule. rsc.org The specific coupling products would depend on the positions of highest spin density in the radical intermediate.

Influence of pH and Solvent on Chemical Reactivity

The reactivity of 3-(4-Methylanilino)phenol is significantly influenced by pH due to the presence of the acidic phenolic hydroxyl group and the basic anilino nitrogen. The acidity of the phenol and the basicity of the aniline will change with pH, affecting their electron-donating ability and, consequently, the nucleophilicity of the aromatic rings.

In electrochemical reactions, the oxidation potential of phenols is pH-dependent, generally decreasing as the pH increases. uc.ptdtu.dk This is because the deprotonated phenoxide ion is more easily oxidized than the neutral phenol. The electrochemical oxidation of phenol compounds often involves the transfer of protons. researchgate.net Similarly, the electrochemical behavior of anilines is also affected by pH.

Computational Chemistry and Theoretical Modeling of 3 4 Methylanilino Phenol

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. rjpn.orguobaghdad.edu.iq It is particularly effective for determining the properties of molecules like 3-(4-Methylanilino)phenol. Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. rjpn.orgimist.ma

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com This procedure systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. imist.ma For 3-(4-Methylanilino)phenol, this would involve calculating the total energy at various bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized geometry provides crucial information about the molecule's shape and structural parameters. This optimized structure is the foundation for calculating other molecular properties. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phenol (B47542) Derivatives (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-N-C | Variable (Defines ring orientation) |

Note: The values in this table are illustrative for phenolic compounds and represent typical outputs from DFT calculations. Actual values for 3-(4-Methylanilino)phenol would require specific computation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is an indicator of the molecule's nucleophilicity or electron-donating ability, while the LUMO energy indicates its electrophilicity or electron-accepting ability. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(4-Methylanilino)phenol, the presence of electron-donating groups (-OH and -NH-) would be expected to raise the HOMO energy, enhancing its nucleophilic character.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. rjpn.orgmdpi.com A higher electrophilicity index points to a greater capacity of the molecule to accept electrons. rjpn.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is invaluable for predicting how a molecule will interact with other charged species. researchgate.netrsc.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For 3-(4-Methylanilino)phenol, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, identifying them as likely sites for electrophilic interaction. imist.ma

Table 3: Key Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer |

| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the electrophilic nature of a molecule |

Molecular Dynamics and Monte Carlo Simulation Studies for Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. These methods model the intermolecular forces and simulate the movement of atoms and molecules over time (MD) or through probabilistic configurations (MC).

For 3-(4-Methylanilino)phenol, these simulations could be used to investigate its solvation in different solvents, predicting how solvent molecules arrange themselves around the solute. They are particularly useful for studying hydrogen bonding interactions, for instance, between the hydroxyl and amine groups of 3-(4-Methylanilino)phenol and polar solvent molecules like water. This provides insight into its solubility and how intermolecular forces influence its condensed-phase properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various types of molecular spectra. Time-Dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. By calculating the energy difference between the ground state and various excited states, the wavelengths of maximum absorption (λmax) can be predicted.

Similarly, vibrational frequencies can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectra. This correlation between theoretical and experimental data is invaluable for assigning specific peaks in an experimental spectrum to particular molecular vibrations, thus confirming the molecular structure.

Theoretical Insights into Reaction Mechanisms and Pathways

DFT calculations are widely used to explore the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and calculating the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states.

The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For reactions involving 3-(4-Methylanilino)phenol, such as its synthesis or subsequent functionalization, theoretical modeling could be used to compare different possible pathways. This allows for the prediction of the most favorable reaction conditions and can help explain observed product distributions, providing a level of mechanistic detail that is often difficult to obtain through experimental methods alone.

Coordination Chemistry and Metal Complexation of 3 4 Methylanilino Phenol Derivatives

Design and Synthesis of Schiff Base Ligands Incorporating Toluidino-Phenol Moieties

The synthesis of Schiff base ligands is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, often under reflux with a catalyst. In the context of ligands related to the subject compound, the primary amine used is p-toluidine (B81030), which is reacted with various hydroxy-aldehydes.

The general synthetic route involves dissolving equimolar amounts of p-toluidine and a suitable aldehyde (such as salicylaldehyde, o-vanillin, or 3-ethoxysalicylaldehyde) in a solvent like ethanol. nanobioletters.comacta.co.in The mixture is then refluxed for several hours. nanobioletters.com The formation of the Schiff base is marked by the creation of an azomethine or imine group (-C=N-). The resulting ligand precipitates upon cooling and can be purified by recrystallization. nanobioletters.com

Different synthetic methodologies have been explored to improve yield and environmental friendliness. These include mechanochemical methods, where reactants are ground together without a solvent, and the use of "green" solvents. These methods often result in high yields and purity.

The design of these ligands can be tailored by selecting different aldehyde precursors. For instance, using substituted salicylaldehydes allows for the introduction of various functional groups into the ligand's structure, which can in turn influence the electronic properties and coordination behavior of the resulting metal complexes.

Characterization of Metal Complexes: Stoichiometry and Bonding Modes

Once the Schiff base ligands are synthesized, they are used to form coordination complexes with various transition metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent, typically ethanol, under reflux. researchgate.netmdpi.com

Characterization of these metal complexes is carried out using a suite of analytical techniques to determine their stoichiometry and the way the ligand binds to the metal center.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula and the metal-to-ligand stoichiometry of the complex. Ratios of 1:2 (metal:ligand) are commonly observed. mdpi.com

Molar Conductivity Measurements: These measurements, usually taken in solvents like DMF or DMSO, help to determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values suggest that the anions (e.g., chloride) are coordinated to the metal ion, indicating a non-electrolytic complex. mdpi.comcolumbia.edu

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the bonding modes. The disappearance of the phenolic -OH stretching band and a shift in the C-O stretching frequency upon complexation indicate the deprotonation of the hydroxyl group and coordination of the phenolic oxygen to the metal ion. researchgate.net A shift in the frequency of the azomethine (-C=N-) stretching vibration is a clear indicator of the nitrogen atom's involvement in coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. semanticscholar.org

Based on these characterization methods, Schiff bases derived from p-toluidine and salicylaldehydes typically act as bidentate ligands, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen. aristonpubs.com This coordination often results in the formation of stable five- or six-membered chelate rings.

Spectroscopic and Magnetic Properties of Metal-Ligand Adducts

The electronic and magnetic properties of the metal complexes provide insights into their geometry and the nature of the metal-ligand bonding.

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes are recorded to study the electronic transitions. Ligands typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. nih.gov The positions of these d-d bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons in the metal center. This data is crucial for deducing the geometry of the complex. For example, magnetic moment values can help distinguish between square planar (often diamagnetic for d⁸ ions like Ni(II)) and tetrahedral or octahedral geometries (paramagnetic). ekb.eg

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides detailed information about the electronic environment of the metal ion. The g-values obtained from the ESR spectrum can help in determining the geometry of the complex and the nature of the metal-ligand bond. For instance, specific g-value patterns can indicate a distorted octahedral or square planar geometry and suggest the orbital in which the unpaired electron resides. mdpi.com

The following table summarizes typical spectroscopic and magnetic data for metal complexes with Schiff base ligands derived from p-toluidine.

| Metal Ion | Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) |

| Mn(II) | Distorted Octahedral | ~5.9 | d-d transitions |

| Co(II) | Octahedral | ~4.8-5.2 | d-d transitions |

| Ni(II) | Octahedral | ~2.8-3.5 | d-d transitions |

| Cu(II) | Distorted Octahedral | ~1.8-2.2 | d-d, LMCT |

| Zn(II) | Square Planar | Diamagnetic | LMCT |

Note: The values presented are typical and can vary depending on the specific ligand and coordination environment.

Structural Analysis of Coordination Compounds by X-ray Crystallography

For Schiff base complexes derived from p-toluidine and substituted salicylaldehydes, X-ray crystallography has confirmed various coordination geometries. For example, a study on a Mn(II) complex with a Schiff base from o-vanillin and p-toluidine revealed a distorted octahedral geometry. researchgate.netresearchgate.net In this structure, the manganese atom is coordinated to two Schiff base ligands and two chloride ions. The Schiff base ligands act as bidentate donors through their phenolic oxygen and imine nitrogen atoms. researchgate.netresearchgate.net

X-ray diffraction studies also provide details about the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the properties of the material in the solid state. researchgate.net The crystallographic data, including unit cell parameters and space group, are essential for a complete structural characterization of these compounds. researchgate.netresearchgate.net

Selectivity and Thermodynamics of Metal Ion Binding

The study of the thermodynamics of complex formation provides quantitative information about the stability of metal-ligand complexes and the selectivity of a ligand for different metal ions. Potentiometric titration is a common method used to determine the stability constants (log K) of metal complexes in solution.

For Schiff bases derived from 2-hydroxy-5-methyl acetophenone (B1666503) and p-toluidine, the chelating tendencies towards various divalent transition metal ions have been investigated. researchgate.netresearchgate.net By measuring the stability constants at different temperatures, thermodynamic parameters such as the free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of the complexation reaction can be calculated. researchgate.netresearchgate.net

These studies often reveal a specific order of stability for the metal complexes, which is influenced by factors such as the nature of the metal ion (e.g., its ionic radius and charge density) and the ligand structure. A common stability order observed for high-spin transition metal complexes is the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Research on related Schiff base systems has shown that the formation constants for a given ligand with different metal ions can follow a trend such as Ni > Cu > Co > Zn > Mn. researchgate.net The negative values of ΔG° indicate that the complex formation is a spontaneous process. researchgate.net

Electrochemical Behavior and Advanced Applications of 3 4 Methylanilino Phenol and Its Derivatives

Voltammetric Studies of Redox Processes and Potentials in Related Aminophenols

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are essential for studying the redox behavior of aminophenol compounds. academie-sciences.fr These studies provide critical information on oxidation and reduction potentials, electron transfer kinetics, and the stability of reaction intermediates. For instance, the electrochemical oxidation of N-acetyl-p-aminophenol (paracetamol) has been thoroughly investigated, with its half-wave potential determined to be 0.59 V from cyclic voltammograms. academie-sciences.fr

The redox process of compounds like 4-aminophenol (B1666318) (4-AP) is often pH-dependent, indicating the involvement of protons in the electrochemical reaction. mdpi.comresearchgate.net Studies on various electrodes, including glassy carbon and gold, show that 4-AP undergoes a quasi-reversible redox process. researchgate.netnih.gov The oxidation peak potentials tend to shift to more negative values as the pH increases. mdpi.comresearchgate.net The specific redox potentials are highly influenced by the electrode material and the solvent medium used. researchgate.net

Table 1: Electrochemical Parameters for N-acetyl-p-aminophenol (PAR) Electro-oxidation academie-sciences.fr

| Parameter | Value |

|---|---|

| Half-wave Potential (E₁⸝₂) | 0.59 V |

| Anodic Charge Transfer Coefficient (βnβ) | 0.31 ± 0.05 |

| Diffusion Coefficient (D) | (7.63 ± 0.05) × 10⁻⁶ cm²/s |

| Heterogeneous Rate Constant (kₑₕ) | (2.01 ± 0.05) × 10⁻⁴ cm/s |

Electrochemical Polymerization Mechanisms and Characterization of Conducting Polymers from Aminophenol Monomers

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. wikipedia.org For aminophenols, this process is typically initiated by the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form oligomers and then a polymer film. nih.gov The growth and properties of the resulting polymer are influenced by parameters such as monomer concentration, acid concentration, temperature, and the potential scan rate during cyclic voltammetry.

For example, the electropolymerization of p-aminophenol can result in the formation of an insulating polymer film on the electrode surface, which is observable as a decrease in peak current over successive voltammetric scans. nih.gov The structure of these polymers is complex, but characterization using techniques like IR spectroscopy, scanning electron microscopy (SEM), and thermal gravimetric analysis (TGA) helps to elucidate their properties. These polymers often possess properties that make them useful as semiconductors or in other electronic applications. wikipedia.orgcmu.edu

Electrocatalytic Properties and Applications of Poly(aminophenol) Films

Polymers derived from aminophenols can exhibit significant electrocatalytic activity. Modified electrodes coated with these polymer films can facilitate electron transfer for other molecules, often lowering the overpotential required for their redox reactions. researchgate.net For example, a graphene–chitosan composite film has been shown to possess electrocatalytic activity towards 4-aminophenol, significantly increasing its redox peak currents compared to a bare electrode. researchgate.net

This catalytic effect is crucial for the development of various electrochemical applications. The synergistic effects between the polymer and other materials, such as carbon nanotubes or metal nanoparticles, can further enhance this activity. nih.gov The high surface area and conductivity of these composite materials create a favorable environment for electrochemical reactions. mdpi.com

Development of Electrochemical Sensors for Related Compounds

The unique electrochemical properties of aminophenols and their polymers make them excellent candidates for the development of sensitive and selective electrochemical sensors. mdpi.com These sensors are used to detect a wide range of analytes, from environmental pollutants to biomolecules. mdpi.comrsc.org

Sensors for 4-aminophenol, for instance, have been developed using electrodes modified with materials like multi-walled carbon nanotubes (MWCNT) and polyaniline (PANI). mdpi.com These modifications enhance the electrocatalytic activity towards the analyte, leading to improved sensitivity and lower detection limits, with some sensors achieving a limit of detection of 0.006 μM. mdpi.com The analytical performance is often evaluated using techniques like DPV or square-wave voltammetry (SWV), which offer high sensitivity by effectively discriminating against the capacitive current. mdpi.com The development of these sensors is a vibrant area of research, with ongoing efforts to improve selectivity, stability, and applicability to real-world samples like wastewater and pharmaceuticals. researchgate.net

Materials Science Applications of 3 4 Methylanilino Phenol Derivatives

Fabrication and Characterization of Polymeric Materials Incorporating Toluidino-Phenol Units

The bifunctional nature of p-(p-Toluidino)phenol, possessing both an amine and a hydroxyl group, allows for its incorporation into various polymer backbones, such as polyamides and polyesters. The resulting polymers often exhibit enhanced thermal stability, mechanical strength, and specific solubility characteristics due to the rigid aromatic rings and the potential for hydrogen bonding.

Aromatic polyamides, in particular, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. nih.gov The introduction of a diarylamine linkage, such as the one present in this compound, can influence the polymer's processability and final properties. While direct polymerization of this compound is not extensively documented in readily available literature, the properties of analogous aromatic polyamides provide insight into the expected characteristics. These polymers are typically synthesized through polycondensation reactions. nih.gov

The characterization of such polymers involves a range of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of characteristic amide linkages. Thermal properties are evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on the polymer's decomposition temperature and glass transition temperature (Tg), respectively. nih.gov The mechanical properties, such as tensile strength and modulus, are determined through standardized testing methods. nih.gov The solubility of these polymers is often tested in a variety of organic solvents. nih.gov

Table 1: Typical Properties of Aromatic Polyamides with Structural Similarities to Toluidino-Phenol Containing Polymers

| Property | Value Range | Reference |

| Glass Transition Temperature (Tg) | 225–298 °C | nih.gov |

| 10% Weight Loss Temperature (TGA) | 469–535 °C in N₂ | nih.govnih.gov |

| Tensile Strength | up to 88 MPa | nih.gov |

| Modulus of Elasticity | up to 1.81 GPa | nih.gov |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | nih.gov |

Role in Advanced Functional Materials (e.g., Azo Dyes, Oligomeric Chelates)

The aromatic amine and phenol (B47542) moieties in this compound derivatives make them suitable for the synthesis of advanced functional materials like azo dyes and oligomeric chelates.

Azo Dyes: Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). researchgate.net They are synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol. researchgate.net Derivatives of this compound can serve as the coupling component in this synthesis. The resulting azo dyes can exhibit a range of colors depending on the specific substituents on the aromatic rings, which influence the electronic absorption spectra. ajol.info The synthesis and spectral properties of such dyes are characterized by techniques like UV-Vis, FTIR, and NMR spectroscopy. journalpsij.com

Oligomeric Chelates: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are excellent ligands for forming metal chelates. rsisinternational.org Schiff bases derived from aminophenols, which are structurally related to this compound, can coordinate with various metal ions to form stable oligomeric or polymeric chelates. rsisinternational.orgajrconline.org These metal complexes have potential applications in catalysis and as functional materials. The formation of these chelates can be confirmed by spectroscopic methods (FTIR, UV-Vis) and magnetic susceptibility measurements. rsisinternational.org

Table 2: Synthesis and Properties of a Representative Azo Dye from a Phenolic Compound

| Parameter | Description/Value | Reference |

| Synthesis Method | Diazotization of an aromatic amine followed by azo coupling with a phenol. | journalpsij.com |

| Characterization | UV-Vis, IR, Mass spectra, ¹H- and ¹³C-NMR. | journalpsij.comscispace.com |

| λmax | 352 nm, 238 nm (for a brominated phenolic azo dye) | scispace.com |

| Appearance | Crystalline solid | scispace.com |

Corrosion Inhibition Studies with Toluidino-Phenol Schiff Bases

Schiff bases derived from aromatic amines and aldehydes containing hydroxyl groups have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. electrochemsci.orgcorromat.com The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. electrochemsci.org

The adsorption process can involve both physisorption and chemisorption. The presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in the Schiff base molecules facilitates their strong adsorption onto the metal surface. electrochemsci.org The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. mdpi.com

Studies on Schiff bases derived from p-toluidine (B81030) and phenolic compounds have demonstrated high inhibition efficiencies. researchgate.net The potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com

Table 3: Corrosion Inhibition Efficiency of a Toluidine-Based Schiff Base on Mild Steel in Acidic Medium

| Inhibitor Concentration | Inhibition Efficiency (%) | Method | Reference |

| 20 ppm | 33 | Potentiodynamic Polarization | researchgate.net |

| 50 ppm | 57 | Potentiodynamic Polarization | researchgate.net |

| 100 ppm | 74 | Potentiodynamic Polarization | researchgate.net |

| 200 ppm | 96.6 | Potentiodynamic Polarization | researchgate.net |

Applications in Electronic and Energy-Related Devices

Polymers derived from aniline (B41778) and its derivatives, such as polyaniline (PANI), are conducting polymers that have garnered significant interest for their potential applications in electronic and energy-related devices. nbinno.comnih.govresearchgate.net These applications include sensors, flexible electronics, and energy storage systems like batteries and supercapacitors. nbinno.commdpi.commdpi.com

The incorporation of toluidine and phenol moieties into a polymer backbone, as would be the case with polymers derived from this compound, could lead to materials with tailored electronic properties. The electron-donating nature of the methyl and hydroxyl groups can influence the polymer's conductivity and redox behavior. rsc.org Polyaniline and its derivatives are known to exhibit changes in their electrical resistance in the presence of certain chemicals, making them suitable for use in chemical sensors. researchgate.netrsc.org

In the realm of energy storage, polyaniline-based materials are explored as electrode materials for supercapacitors and batteries due to their high theoretical specific capacitance and fast charge-discharge kinetics. nih.govresearchgate.net Composites of polyaniline with other materials like metal oxides can further enhance their energy storage performance. chemrxiv.org

Table 4: Performance of Polyaniline-Based Materials in Energy Storage Applications

| Material | Specific Capacitance / Energy Density | Cycling Stability | Application | Reference |

| Polyaniline/Graphene Oxide Nanocomposite | 425 F/g at 0.2 A/g | 83% retention after 500 cycles | Supercapacitor | nih.gov |

| Polyaniline/Carbon Nanofiber Hybrid | 32 Wh/kg at 500 W/kg | 90% retention after 1000 cycles | Supercapacitor | nih.gov |

| Polyaniline Zinc Ferrite Composite | 136.4 Wh kg⁻¹ | 86.1% retention after 4000 cycles | Supercapacitor | chemrxiv.org |

| Polyaniline Electrode | 53 Wh kg⁻¹ | 95% retention after 2000 cycles | Supercapacitor | mdpi.com |

Development of Hybrid Materials and Composites

Hybrid materials and composites are engineered materials that combine two or more distinct components to achieve properties that are not attainable by the individual constituents. nih.gov The incorporation of functional organic molecules, such as derivatives of this compound, into inorganic or polymeric matrices can lead to novel hybrid materials with enhanced properties.

For instance, the phenolic hydroxyl group can be used to functionalize the surface of fillers or reinforcing agents, such as silica (B1680970) or graphene, in a polymer composite. This functionalization can improve the interfacial adhesion between the filler and the polymer matrix, leading to better mechanical properties of the composite material. Research has shown that phenol-functionalized polyethylene (B3416737) can act as a compatibilizer in polyethylene/graphene nanocomposites, resulting in enhanced mechanical and thermal properties. researchgate.net

The general strategies for creating such hybrid materials include sol-gel processes, in-situ polymerization, and surface grafting. nih.gov The resulting hybrid materials can find applications in various fields, including coatings, adhesives, and high-strength composites. The development of these materials often involves a multidisciplinary approach, combining principles of organic chemistry, polymer science, and materials engineering. nih.gov

Table 5: Effect of a Phenol-Modified Compatibilizer on the Mechanical Properties of HDPE/Graphene Composites

| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |

| HDPE | 1050 | 25 | researchgate.net |

| HDPE/Graphene (uncompatibilized) | 1200 | 23 | researchgate.net |

| HDPE/Graphene (with phenol-modified compatibilizer) | 1450 | 30 | researchgate.net |

Explorations of Biological Activity Mechanisms of 3 4 Methylanilino Phenol and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

While specific studies on p-(p-Toluidino)phenol are not extensively available in public literature, the antimicrobial mechanisms of phenolic compounds have been widely studied. These mechanisms are generally multifaceted, involving disruption of microbial structures and functions. mdpi.comnih.gov

Inhibition of Microbial Growth and Viability

The fundamental antimicrobial action of phenolic compounds lies in their ability to inhibit the growth and compromise the viability of microorganisms. nih.gov This is often achieved through mechanisms that disrupt the microbial cell membrane, leading to a loss of intracellular contents and ultimately, cell death. mdpi.comresearchgate.net The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of microbial membranes, altering their fluidity and permeability. nih.govresearchgate.net This disruption can affect essential cellular processes that rely on a stable membrane environment.

The effectiveness of phenolic compounds can vary between different types of microorganisms, such as Gram-positive and Gram-negative bacteria, due to differences in their cell wall structures. nih.gov The outer membrane of Gram-negative bacteria can present an additional barrier, sometimes reducing the efficacy of certain antimicrobial agents. nih.gov

Interference with Essential Microbial Cellular Processes (e.g., Nucleic Acid Synthesis, Membrane Function)

Beyond direct membrane damage, phenolic compounds can interfere with critical cellular processes necessary for microbial survival. nih.govcreative-biolabs.com

Membrane Function: As mentioned, disruption of the cytoplasmic membrane is a primary mechanism. researchgate.netnih.gov This can lead to the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane. nih.gov

Nucleic Acid Synthesis: Some antimicrobial agents function by inhibiting the synthesis of DNA and RNA, which are essential for microbial replication and gene expression. nih.govstudy.comnih.gov Phenolic compounds, in some cases, have been found to interact with and inhibit enzymes involved in nucleic acid replication and transcription, such as DNA gyrase and RNA polymerase. nih.govnih.gov This interference halts the central dogma processes, leading to a bacteriostatic or bactericidal effect. creative-biolabs.com

In Vitro Antioxidant Mechanisms

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govresearchgate.netmontclair.edu This scavenging activity helps to mitigate oxidative stress, which is implicated in numerous pathological conditions. The general mechanism involves the phenolic hydroxyl group, which can stabilize the resulting phenoxyl radical through resonance.

Common in vitro assays used to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant potential (FRAP) assay. montclair.edunih.gov The antioxidant potential of a phenolic compound is influenced by its chemical structure, including the number and position of hydroxyl groups. nih.gov

Enzyme Interaction and Inhibition Studies (In Vitro)

The interaction of phenolic compounds with enzymes is a significant area of study. nih.gov Phenols can act as enzyme inhibitors through various mechanisms, including binding to the active site of the enzyme, thereby preventing the substrate from binding, or by binding to other sites on the enzyme, which leads to a conformational change that reduces its activity (allosteric inhibition). mdpi.comresearchgate.net

These interactions can be covalent or non-covalent. nih.gov For instance, some phenols can inhibit digestive enzymes, which has implications for nutrient absorption. nih.gov The specific nature of the inhibition depends on the structure of both the phenolic compound and the enzyme . nih.gov

Exploration of Structure-Activity Relationships for Biological Efficacy (In Vitro)

The biological efficacy of phenolic compounds is intrinsically linked to their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for a compound's biological activity. nih.gov For antimicrobial and antioxidant activities of phenols, key structural determinants often include:

The number and location of hydroxyl (-OH) groups: These groups are often critical for antioxidant activity and interaction with biological targets. nih.gov

Lipophilicity: The ability of a compound to dissolve in fats and oils can influence its capacity to cross microbial cell membranes. mdpi.com

Quantitative structure-activity relationship (QSAR) models are often developed to predict the biological activity of new compounds based on their structural properties. researchgate.netpublications.gc.ca These models use statistical methods to correlate chemical descriptors with observed biological activities.

Advanced Analytical Methodologies for 3 4 Methylanilino Phenol

Chromatographic Separation and Detection Techniques (HPLC, GC-MS)

Chromatographic techniques are fundamental in the analytical chemistry of 3-(4-Methylanilino)phenol, providing robust methods for its separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. For 3-(4-Methylanilino)phenol, reversed-phase HPLC (RP-HPLC) is often the method of choice. A C18 column is a common stationary phase used for the separation of p-aminophenol and its derivatives. google.com The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve the desired retention and resolution. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in 3-(4-Methylanilino)phenol absorb UV light. google.comnih.gov A diode-array detector (DAD) can also be employed to obtain spectral information, aiding in peak identification and purity assessment. google.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Due to the polar nature of the phenolic and amino groups, which can lead to poor peak shape and thermal instability, derivatization is often a necessary step before GC analysis of 3-(4-Methylanilino)phenol. smolecule.com Acetylation is a common derivatization technique that converts the polar hydroxyl and amino groups into less polar ester and amide groups, respectively, improving their volatility and chromatographic behavior. smolecule.com The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, such as a DB-5MS. smolecule.com The separated components are subsequently ionized and detected by the mass spectrometer, which provides detailed structural information, allowing for unambiguous identification. Flame Ionization Detection (FID) can also be used for quantification. smolecule.com

| Parameter | HPLC | GC-MS |

| Stationary Phase | C18 column | DB-5MS or similar capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and water/buffer mixture | Helium or Nitrogen |

| Detector | UV/DAD | Mass Spectrometer (MS), Flame Ionization Detector (FID) |

| Derivatization | Not typically required | Often required (e.g., acetylation) |

| Sample Volatility | Not a limiting factor | Requires volatile or derivatized analytes |

Validated Analytical Procedures for Research and Quality Control

For research and quality control, it is imperative that the analytical methods used for 3-(4-Methylanilino)phenol are validated to ensure their reliability, accuracy, and precision. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govnih.gov The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve. nih.gov

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

A validated analytical method for 3-(4-Methylanilino)phenol ensures that the data generated is reliable for its intended purpose, whether for purity assessment in manufacturing or for concentration determination in research samples.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Differentiates the analyte from other substances. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness to the true value. | Recovery within 98-102% |

| Precision | Reproducibility of the measurement. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

Electrochemical Analytical Techniques for Quantification and Characterization